

detailed experimental procedure for Grignard reaction with 5-Nonyn-3-ol

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Compound of Interest		
Compound Name:	5-Nonyn-3-ol	
Cat. No.:	B1204370	Get Quote

Application Notes and Protocols: Grignard Reaction with 5-Nonyn-3-ol

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] Grignard reagents (organomagnesium halides, RMgX) are potent nucleophiles and strong bases.[4] When reacted with molecules containing acidic protons, such as alcohols, a facile acid-base reaction occurs.[5][6] **5-Nonyn-3-ol**, a secondary alcohol with an internal alkyne, possesses an acidic hydroxyl proton.[7] Consequently, its reaction with a Grignard reagent results in the deprotonation of the alcohol to form a magnesium alkoxide. This protocol details the experimental procedure for the reaction of **5-Nonyn-3-ol** with methylmagnesium bromide.

This reaction is a classic example of the basicity of Grignard reagents and is a critical consideration when designing syntheses involving substrates with acidic functional groups. The resulting magnesium alkoxide can be a useful intermediate for subsequent reactions.

Core Reaction

The primary reaction involves the treatment of **5-Nonyn-3-ol** with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent. The Grignard reagent



acts as a base, abstracting the acidic proton from the hydroxyl group to form the corresponding magnesium alkoxide and methane gas.

Chemical Equation: $CH_3CH_2CH(OH)C\equiv C(CH_2)_3CH_3 + CH_3MgBr \rightarrow CH_3CH_2CH(OMgBr)C\equiv C(CH_2)_3CH_3 + CH_4$

Experimental Protocol

Materials and Equipment:

- 5-Nonyn-3-ol (C9H16O, MW: 140.22 g/mol)[7][8]
- Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, oven-dried[9]
- Magnetic stirrer and stir bar
- Septum and needles/syringes[9]
- Addition funnel (optional, for larger scale)
- Ice-water bath
- Separatory funnel
- Rotary evaporator

Safety Precautions:



- Grignard reagents are highly reactive, pyrophoric, and react violently with water.[4] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.[10]
- Anhydrous ethers are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Procedure:

- Preparation:
 - Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature under an inert atmosphere or in a desiccator.[9]
 - Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar and septum) while flushing with nitrogen or argon.
- Reaction Setup:
 - To the round-bottom flask, add **5-Nonyn-3-ol** (1.40 g, 10.0 mmol).
 - Dissolve the alcohol in 20 mL of anhydrous diethyl ether.
 - Cool the flask to 0°C using an ice-water bath.
- Addition of Grignard Reagent:
 - While stirring the solution at 0°C, slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15-20 minutes.
 - Vigorous gas evolution (methane) will be observed. The rate of addition should be controlled to maintain a gentle effervescence.
- Reaction Progression:



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
- The reaction progress can be monitored by observing the cessation of gas evolution.
- Quenching and Workup:
 - Cool the reaction mixture back to 0°C in an ice-water bath.
 - Slowly and carefully quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride solution.[1] This will hydrolyze the unreacted Grignard reagent and the magnesium alkoxide.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (2 x 20 mL).[1]
 - Combine the organic layers and wash with brine (20 mL).[11]
 - Dry the combined organic layer over anhydrous magnesium sulfate.[1][12]
- Isolation of Product:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
 product, 5-Nonyn-3-ol. Note: In this specific protocol, the product of the workup is the
 starting material, as the goal was deprotonation followed by protonation. If the alkoxide
 were used in a subsequent reaction, the final product would differ.

Data Presentation

The following table summarizes the quantitative data for the deprotonation of **5-Nonyn-3-ol**. Since the product after aqueous workup is the starting material, the yield is expected to be high, limited only by physical losses during transfers and extractions.



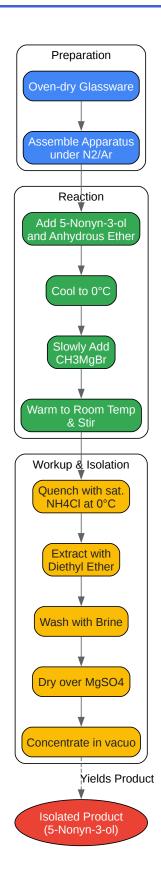
Reagent/Pr oduct	Molecular Weight (g/mol)	Amount (mmol)	Volume (mL)	Mass (g)	Equivalents
5-Nonyn-3-ol	140.22	10.0	~1.5	1.40	1.0
Methylmagne sium Bromide	-	11.0	3.7	-	1.1
Diethyl Ether (solvent)	74.12	-	20	-	-
Product (5- Nonyn-3-ol)	140.22	-	-	~1.33*	-

^{*}Theoretical yield is 1.40 g. A typical recovered yield of ~95% is presented.

Diagrams

Experimental Workflow



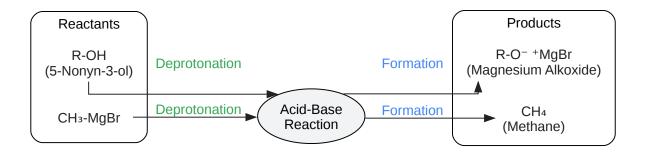


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Caption: Workflow for the deprotonation of **5-Nonyn-3-ol**.



Reaction Mechanism



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Caption: Acid-base reaction between an alcohol and a Grignard reagent.

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